

Grk5-IN-4 for Heart Failure Research: An In-depth Technical Guide

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Compound of Interest

Compound Name: Grk5-IN-4

Cat. No.: B15142200

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Grk5-IN-4**, a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5), and its application in the context of heart failure research. This document details the dual roles of GRK5 in cardiac pathophysiology, summarizes the quantitative data for **Grk5-IN-4**, and provides detailed experimental protocols for its investigation.

Introduction: The Dual Role of GRK5 in Cardiac Health and Disease

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in regulating G protein-coupled receptor (GPCR) signaling. In the heart, GRK5 is a key regulator of cardiac function and is implicated in the pathogenesis of heart failure. Its functions can be broadly categorized into two distinct signaling pathways: canonical and non-canonical.

Canonical Signaling: At the plasma membrane, GRK5 phosphorylates agonist-activated GPCRs, such as β -adrenergic receptors. This phosphorylation promotes the binding of β -arrestin, which leads to receptor desensitization and internalization, thereby attenuating downstream signaling. This mechanism is crucial for preventing overstimulation of the heart in response to catecholamines.

Non-Canonical Signaling: GRK5 also possesses non-GPCR-related functions within the cardiomyocyte nucleus. Under pathological stress conditions, such as pressure overload, GRK5 translocates to the nucleus where it can act as a histone deacetylase (HDAC) kinase and a co-factor for transcription factors like NFAT (Nuclear Factor of Activated T-cells). These nuclear activities of GRK5 promote the expression of hypertrophic genes, contributing to maladaptive cardiac remodeling and the progression to heart failure.

Given the detrimental role of nuclear GRK5 in pathological cardiac hypertrophy, selective inhibition of GRK5 presents a promising therapeutic strategy for heart failure.

Grk5-IN-4: A Selective Covalent Inhibitor of GRK5

Grk5-IN-4 (also known as CCG-265328) is a potent and selective covalent inhibitor of GRK5. Its covalent mechanism of action provides a prolonged and specific inhibition of GRK5, making it a valuable tool for dissecting the roles of this kinase in heart failure.

Quantitative Data

The following tables summarize the available quantitative data for **Grk5-IN-4** and related compounds.

Compound	Target Kinase	IC50 (μM)	Selectivity	Assay Conditions	Reference
Grk5-IN-4	GRK5	1.1	90-fold vs GRK2	Not specified	
Grk5-IN-3	GRK5	0.22	>450-fold vs GRK1	4-hour pre-incubation	
Grk5-IN-3	GRK6	0.41	Not specified	4-hour pre-incubation	

Note: The IC50 of covalent inhibitors can be time-dependent. The provided value for **Grk5-IN-4** may reflect a specific time point.

Signaling Pathways in Heart Failure

The following diagrams illustrate the key signaling pathways involving GRK5 in the context of cardiac hypertrophy and heart failure.

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